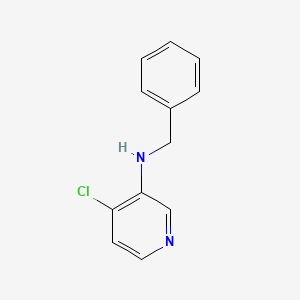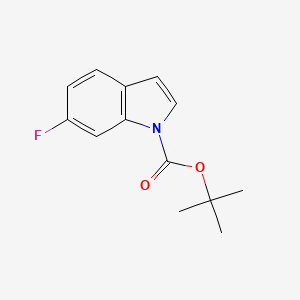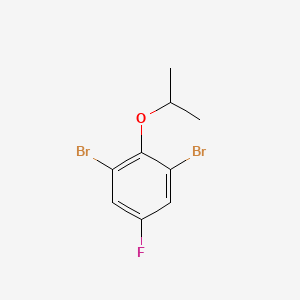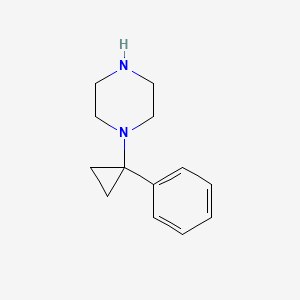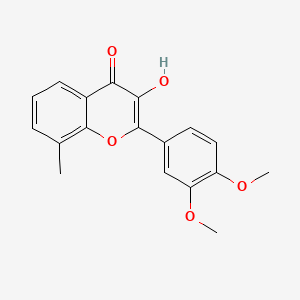
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has been studied extensively in recent years due to its potential applications in pharmaceuticals, cosmetics, and food products. It has been used as an antioxidant in food and cosmetic products, as an anti-inflammatory agent in pharmaceuticals, and as an anti-cancer agent in clinical trials. Additionally, this compound has been used in laboratory experiments to study its effects on cell growth and differentiation, as well as its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Finally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, its effects on cell growth and differentiation are not fully understood, making it difficult to predict the outcome of experiments.
Direcciones Futuras
There are several potential future directions for 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one. One potential direction is to investigate its effects on other types of cancer cells. Additionally, further research could be done to explore its potential applications in other areas, such as cosmetics and food products. Finally, further research could be done to better understand its mechanism of action and its effects on cell growth and differentiation.
Métodos De Síntesis
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 3,4-dimethoxyphenol with 8-methyl-4H-chromen-4-one in the presence of an acid catalyst. This reaction yields a product which is then purified by column chromatography. The final product is this compound.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-5-4-6-12-15(19)16(20)18(23-17(10)12)11-7-8-13(21-2)14(9-11)22-3/h4-9,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFWMSEDRTNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

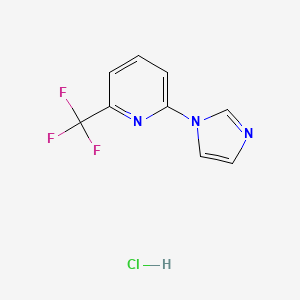
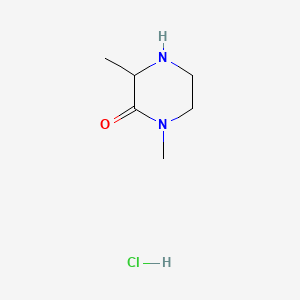
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

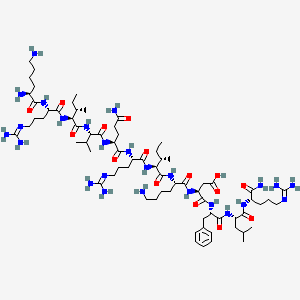
![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
